molecular formula C19H14F4N4OS B284298 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

Numéro de catalogue B284298
Poids moléculaire: 422.4 g/mol
Clé InChI: INQQEFJYXMPSDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide, commonly known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. It has shown promising results in various preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.

Mécanisme D'action

Compound A acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, Compound A can block the growth of cancer cells and reduce inflammation. In addition, Compound A can prevent the aggregation of amyloid-beta peptides by inhibiting the activity of the enzyme responsible for their production.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent the aggregation of amyloid-beta peptides. In addition, Compound A has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Compound A in lab experiments is its specificity for CK2, which can help researchers to better understand the role of this protein kinase in various cellular processes. However, one limitation of using Compound A is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effects.

Orientations Futures

There are several future directions for the study of Compound A. One area of research is the development of more potent derivatives of Compound A with improved pharmacokinetic properties. Another direction is the investigation of the effects of Compound A on other diseases, such as autoimmune disorders and metabolic disorders. Furthermore, the use of Compound A in combination with other therapeutic agents is also an area of interest for future research.
Conclusion:
In conclusion, Compound A is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Compound A acts as an inhibitor of CK2, blocking its activity and leading to several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, Compound A is a promising candidate for further development as a therapeutic agent.

Méthodes De Synthèse

Compound A can be synthesized using a multistep process involving the reaction of 4-fluoro-2-nitroaniline with trifluoromethylpyrimidine-2-thiol, followed by reduction of the nitro group, and then acylation with 3-pyridinemethanol. The final product is purified using column chromatography to obtain a pure compound.

Applications De Recherche Scientifique

Compound A has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, Compound A has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.

Propriétés

Formule moléculaire

C19H14F4N4OS

Poids moléculaire

422.4 g/mol

Nom IUPAC

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H14F4N4OS/c20-14-5-3-13(4-6-14)15-8-16(19(21,22)23)27-18(26-15)29-11-17(28)25-10-12-2-1-7-24-9-12/h1-9H,10-11H2,(H,25,28)

Clé InChI

INQQEFJYXMPSDO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

SMILES canonique

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.